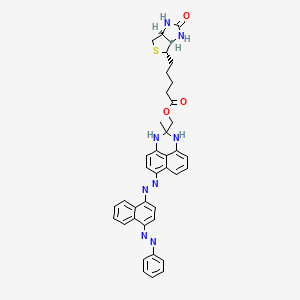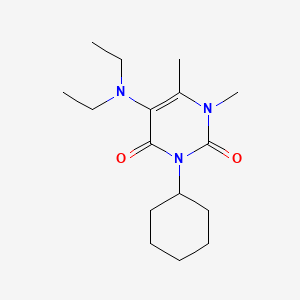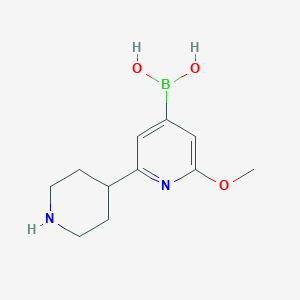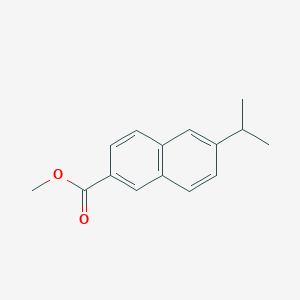![molecular formula C15H15N B14079894 Benzenamine, N-[(2,6-dimethylphenyl)methylene]- CAS No. 10228-78-1](/img/structure/B14079894.png)
Benzenamine, N-[(2,6-dimethylphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[(2,6-dimethylphenyl)methylene]- is an organic compound with the molecular formula C15H15N It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a 2,6-dimethylphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(2,6-dimethylphenyl)methylene]- typically involves the condensation reaction between benzenamine and 2,6-dimethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N-[(2,6-dimethylphenyl)methylene]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(2,6-dimethylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Benzenamine and 2,6-dimethylbenzaldehyde.
Substitution: Various substituted benzenamine derivatives depending on the substituent introduced.
Scientific Research Applications
Benzenamine, N-[(2,6-dimethylphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(2,6-dimethylphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Similar structure but lacks the 2,6-dimethyl groups.
Benzenamine, N,N-dimethyl-: Contains two methyl groups on the nitrogen instead of the 2,6-dimethylphenylmethylene group.
Uniqueness
Benzenamine, N-[(2,6-dimethylphenyl)methylene]- is unique due to the presence of the 2,6-dimethyl groups, which can influence its chemical reactivity and biological activity. These groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
CAS No. |
10228-78-1 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-12-7-6-8-13(2)15(12)11-16-14-9-4-3-5-10-14/h3-11H,1-2H3 |
InChI Key |
OHCCCYACFZIPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)

![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)

![2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate](/img/structure/B14079859.png)

![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)

![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
